ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate
Description
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with an amino group at position 2 and a (2,5-dichlorophenyl)methoxy group at position 4. Carbamates are widely studied for their pesticidal, pharmaceutical, and agrochemical applications due to their ability to inhibit enzymes like acetylcholinesterase or interact with biological receptors .
Properties
Molecular Formula |
C16H16Cl2N2O3 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-2-22-16(21)20-15-6-4-12(8-14(15)19)23-9-10-7-11(17)3-5-13(10)18/h3-8H,2,9,19H2,1H3,(H,20,21) |
InChI Key |
GGTQAVGKHZANCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=C(C=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzyl chloride with 2-amino-4-hydroxybenzoic acid to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound’s key structural elements include:
- Ethyl carbamate group : Common in agrochemicals (e.g., desmedipham) and pharmaceuticals, this group enhances stability and modulates bioavailability.
- 4-(2,5-Dichlorophenyl)methoxy group : The electron-withdrawing chlorine atoms increase lipophilicity and may improve membrane permeability .
Comparative Table: Structural Features of Analogous Compounds
Physicochemical Properties
- Lipophilicity: The dichlorophenyl methoxy group in the target compound likely enhances lipophilicity compared to non-halogenated analogs. Studies on related 4-chloro-2-dichlorophenyl carbamates demonstrated that chlorine substituents significantly increase log k (HPLC-derived lipophilicity parameter) due to their hydrophobic character . For instance, alkyl carbamates with dichlorophenyl groups (e.g., 5a–i) exhibit higher log k values than their monochloro counterparts (4a–i), suggesting similar trends for the target compound .
- Electronic Effects : The methoxy group in the target compound is less electron-withdrawing than sulfonyl groups in analogs like 2-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl ethyl ether . This difference may influence receptor binding or metabolic stability.
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